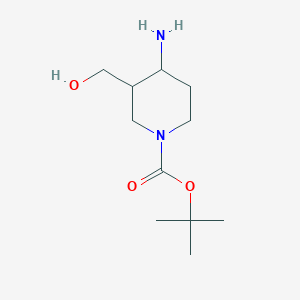
N-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)-2-naphthamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)-2-naphthamide, also known as MMPI-1, is a small molecule inhibitor that has been widely used in scientific research. This compound has been found to have a variety of biochemical and physiological effects, making it a valuable tool for studying various biological processes.
Mecanismo De Acción
N-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)-2-naphthamide works by binding to the active site of metalloproteinases, preventing them from carrying out their normal enzymatic activity. This inhibition can lead to a variety of biochemical and physiological effects, including decreased cell migration, decreased angiogenesis, and decreased tumor growth.
Biochemical and Physiological Effects:
N-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)-2-naphthamide has been found to have a variety of biochemical and physiological effects, making it a valuable tool for studying various biological processes. These effects include inhibition of metalloproteinases, decreased cell migration, decreased angiogenesis, and decreased tumor growth.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of N-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)-2-naphthamide is its ability to inhibit metalloproteinases, which are important enzymes in various biological processes. This makes N-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)-2-naphthamide a valuable tool for studying these processes. However, one limitation of N-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)-2-naphthamide is that it may not be effective in all types of metalloproteinases, and its effectiveness may vary depending on the specific enzyme being studied.
Direcciones Futuras
There are several future directions for the use of N-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)-2-naphthamide in scientific research. One direction is the development of more specific inhibitors that can target specific metalloproteinases. Another direction is the use of N-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)-2-naphthamide in combination with other inhibitors to target multiple pathways involved in various biological processes. Additionally, N-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)-2-naphthamide could be used in the development of new therapeutics for various diseases, including cancer and inflammatory diseases.
Conclusion:
In conclusion, N-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)-2-naphthamide is a valuable tool for studying various biological processes due to its ability to inhibit metalloproteinases. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions make it an important compound in scientific research. As more is learned about N-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)-2-naphthamide and its potential applications, it is likely that it will continue to be an important tool for studying various biological processes.
Métodos De Síntesis
The synthesis of N-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)-2-naphthamide involves the condensation of 2-naphthoyl chloride with 3-methyl-4-(2-oxopyrrolidin-1-yl)aniline in the presence of a base. The resulting product is then purified using column chromatography. This method has been optimized to produce high yields of pure N-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)-2-naphthamide.
Aplicaciones Científicas De Investigación
N-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)-2-naphthamide has been used in scientific research for its ability to inhibit metalloproteinases, which are enzymes that play a role in various biological processes, including tissue remodeling, wound healing, and cancer metastasis. N-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)-2-naphthamide has been found to inhibit the activity of these enzymes, making it a valuable tool for studying their roles in these processes.
Propiedades
IUPAC Name |
N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]naphthalene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O2/c1-15-13-19(10-11-20(15)24-12-4-7-21(24)25)23-22(26)18-9-8-16-5-2-3-6-17(16)14-18/h2-3,5-6,8-11,13-14H,4,7,12H2,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGXLYGLFBMMXON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C2=CC3=CC=CC=C3C=C2)N4CCCC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[[(3-Methoxypyrazin-2-yl)-methylamino]methyl]-N-[2-(trifluoromethyl)phenyl]piperidine-1-carboxamide](/img/structure/B3005376.png)


![N1-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-N2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)oxalamide](/img/structure/B3005382.png)


![Ethyl 1-(2-(2-(isopentylamino)-2-oxoethyl)-1-oxo-1,2-dihydro-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)piperidine-4-carboxylate](/img/structure/B3005390.png)
![N-[(6-Methoxypyridin-3-yl)methyl]-5,6,7,8-tetrahydroquinazoline-4-carboxamide](/img/structure/B3005392.png)



![N-(5-chloro-2-methoxyphenyl)-3-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide](/img/structure/B3005396.png)

![Methyl 2-(6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B3005399.png)